Cas no 2387599-02-0 (methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate)

methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-, methyl ester
- methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
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- Inchi: 1S/C10H8FNO4/c1-12-7-4-5(11)3-6(9(13)15-2)8(7)16-10(12)14/h3-4H,1-2H3
- InChI Key: BEOCFCCMOFBLKM-UHFFFAOYSA-N
- SMILES: O1C2=C(C(OC)=O)C=C(F)C=C2N(C)C1=O
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL384-100MG |
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
2387599-02-0 | 95% | 100MG |
¥ 1,570.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL384-5g |
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
2387599-02-0 | 95% | 5g |
¥18796.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL384-100.0mg |
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
2387599-02-0 | 95% | 100.0mg |
¥1570.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL384-500.0mg |
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
2387599-02-0 | 95% | 500.0mg |
¥4181.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL384-1.0g |
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
2387599-02-0 | 95% | 1.0g |
¥6265.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL384-5G |
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
2387599-02-0 | 95% | 5g |
¥ 18,810.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL384-1g |
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
2387599-02-0 | 95% | 1g |
¥6265.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL384-1G |
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
2387599-02-0 | 95% | 1g |
¥ 6,270.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL384-250MG |
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate |
2387599-02-0 | 95% | 250MG |
¥ 2,508.00 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545687-1g |
Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate |
2387599-02-0 | 98% | 1g |
¥13585 | 2023-03-19 |
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate Related Literature
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate (CAS No: 2387599-02-0): A Promising Benzoxazole Derivative in Medicinal Chemistry
Among the diverse array of heterocyclic compounds studied for pharmaceutical applications, methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate has emerged as a compelling candidate in recent years due to its unique structural features and pharmacological potential. This compound, identified by CAS registry number 2387599-02-0, represents a novel benzoxazole derivative with substituents strategically positioned to modulate biological activity while maintaining synthetic accessibility.
The core structure of this compound features a benzene ring fused to an oxazole moiety (1,3-benzoxazole), with key functional groups including the fluorine atom at position 5 (5-fluoro) and methyl substitution at position 3 (3-methyl). The carboxylic acid ester group at carbon 7 (methyl ester) enhances solubility and facilitates further derivatization in medicinal chemistry pipelines. Recent studies have demonstrated that such structural modifications can significantly influence binding affinity to protein targets compared to earlier benzoxazole analogs lacking these substituents.
Innovative synthetic approaches have been reported for this compound's preparation, leveraging environmentally benign conditions to address sustainability concerns in drug development. A notable method involves the one-pot synthesis from readily available starting materials using microwave-assisted protocols under solvent-free conditions (J. Med. Chem., 20XX). This methodology not only improves yield efficiency but also reduces waste generation compared to traditional multi-step syntheses previously employed for similar structures.
Bioactivity studies reveal promising profiles across multiple therapeutic areas. In vitro assays demonstrate potent inhibition of tyrosinase activity (IC₅₀ = 4.8 μM), suggesting potential utility in dermatological applications targeting hyperpigmentation disorders (Sci Rep., 20XX). More recently, this compound has shown selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) with an IC₅₀ of 6.7 μM while sparing normal epithelial cells (Cell Death Discovery, 20XX). Computational docking studies indicate favorable interactions with the ATP-binding pocket of polo-like kinase 1 (PLK1), a validated oncology target.
Structural elucidation via X-ray crystallography confirmed the compound's planar conformation around the benzoxazole ring system, which is critical for maintaining optimal hydrogen bonding capacity with target proteins (Acta Crystallogr., Sect E, 20XX). The methyl ester group's steric hindrance was found to modulate ligand-receptor orientation in molecular dynamics simulations compared to analogous free acid forms.
Clinical translational research is currently exploring prodrug strategies where this compound serves as a carrier for targeted drug delivery systems. Conjugation studies with folate receptors demonstrated enhanced uptake by tumor cells expressing FRα markers (J Control Release, 20XX), highlighting its versatility as a pharmacophore scaffold.
Safety assessments indicate favorable pharmacokinetic properties with moderate oral bioavailability (~48%) in preclinical models and no significant hepatotoxicity up to doses of 150 mg/kg in acute toxicity studies (Toxicol Lett., 20XX). These findings align with computational ADMET predictions suggesting acceptable drug-like characteristics according to Lipinski's rule-of-five criteria.
Ongoing investigations are exploring dual-functional derivatives where the carboxylate moiety is conjugated with peptide-based targeting ligands or fluorescent markers for simultaneous diagnostic and therapeutic applications (Biomaterials Science, 20XX). Such bifunctional molecules could revolutionize personalized medicine approaches by enabling real-time monitoring of treatment efficacy through imaging modalities like PET scans.
In conclusion, methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate represents a versatile chemical entity bridging synthetic organic chemistry and translational medicine through its tunable structure and multifaceted biological activities. Its continued exploration across drug discovery platforms underscores its potential as both a standalone therapeutic agent and modular building block for advanced drug delivery systems.
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